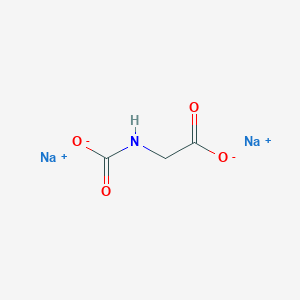

N-Carboxyglycine disodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C3H3NNa2O4 |

|---|---|

Molecular Weight |

163.04 g/mol |

IUPAC Name |

disodium;2-(carboxylatoamino)acetate |

InChI |

InChI=1S/C3H5NO4.2Na/c5-2(6)1-4-3(7)8;;/h4H,1H2,(H,5,6)(H,7,8);;/q;2*+1/p-2 |

InChI Key |

SYBYBBOXGJQKQV-UHFFFAOYSA-L |

SMILES |

C(C(=O)[O-])NC(=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(C(=O)[O-])NC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Historical Context and Early Investigations

The development of N-Carboxyglycine disodium (B8443419) salt is rooted in the broader history of chemical leavening agents and the synthesis of amino acid derivatives. The quest for new leavening agents was driven by the desire to improve upon existing compounds like sodium bicarbonate. Early chemical leaveners, such as pearl ash (potassium carbonate), were used as far back as the late 18th century, but often imparted undesirable flavors and had inconsistent results. pressbooks.pubfourpoundsflour.com The 19th and 20th centuries saw significant advancements with the introduction of baking soda and various baking powders, which offered more controlled and reliable leavening. pressbooks.pubwordpress.comwikipedia.orghistoriccookingschool.com

It was within this context of food science innovation that N-Carboxyglycine and its salts emerged. The synthesis of related compounds, such as N-carboxyanhydrides of glycine (B1666218), was detailed in patents as early as 1953, indicating an academic and industrial interest in modifying amino acids for various applications, including the production of polypeptides for food and medicinal uses. google.com

The specific synthesis of N-Carboxyglycine disodium salt was reported in a 1968 patent by Galat. cerealsgrains.org This marks a key point in the compound's history, moving from the general chemistry of glycine derivatives to the creation of this particular salt. Early investigations likely focused on its stability and its potential as a source of carbon dioxide, properties that would later be explored in detail in academic literature.

Contemporary Research Significance

Established Synthesis Methodologies

Traditional chemical synthesis provides reliable routes to this compound and related structures.

The synthesis of N-carboxyglycine and its salts can be achieved through various established organic chemistry reactions. One common approach involves the use of phosgene (B1210022) or its derivatives to introduce the carboxyl group onto the nitrogen atom of glycine. wikipedia.org For instance, treating an unprotected amino acid like glycine with phosgene or its trimer is a known procedure for creating N-carboxyanhydrides, which are precursors to N-carboxyglycine. wikipedia.org Another method involves the reaction of glyoxylic acid with an ammonia (B1221849) source, which can lead to the formation of glycine and related compounds. nih.gov The precise control of reaction conditions, such as pH and temperature, is crucial for directing the reaction towards the desired N-carboxylated product and achieving high yields.

A variety of N-acyl carbazoles, which share the N-acyl functional group with N-carboxyglycine, can be synthesized in a single step from amides and cyclic diaryliodonium triflates. beilstein-journals.orgbeilstein-journals.org This copper-iodide-facilitated reaction demonstrates the versatility of forming N-C bonds in heterocyclic compounds. beilstein-journals.orgbeilstein-journals.org

Table 1: Examples of Reagents in N-Carboxy Compound Synthesis

| Reagent/Precursor | Product Type | Reference |

|---|---|---|

| Glycine & Phosgene | N-Carboxyanhydride | wikipedia.org |

| Glyoxylic Acid & Ammonia Source | Glycine/N-carboxy compounds | nih.gov |

| Amides & Cyclic Diaryliodonium Triflates | N-Acyl Carbazoles | beilstein-journals.orgbeilstein-journals.org |

| Cystine & Acetyl Chloride | N,N'-diacetyl-L-cystine disodium salt | google.com |

The reaction between glycine and carbonate species represents another pathway for the formation of N-carboxyglycine. This can occur under specific conditions where carbonate or bicarbonate acts as the carboxylating agent. For example, the reaction of glyoxylic acid with an ammonia source in a carbonate buffer at neutral pH can lead to the formation of glycine. nih.gov While this specific study focused on glycine formation, the presence of carbonate highlights its potential role in carboxylation reactions. The equilibrium between the amino acid, carbonate, and the resulting N-carboxy compound is influenced by factors such as pH and the concentration of reactants.

Exploration of Enzymatic Synthesis Strategies

The use of enzymes in chemical synthesis is a rapidly growing field, offering advantages in selectivity and sustainability.

Biocatalysis presents a powerful and increasingly explored avenue for the synthesis of N-carboxyglycine derivatives and related amide compounds. semanticscholar.org Enzymes such as carboxylic acid reductases (CARs) and N-acyltransferases offer high selectivity and can operate under mild reaction conditions. semanticscholar.orgbohrium.com CARs, for example, are known to catalyze the reduction of carboxylic acids but can also be repurposed for amidation and esterification reactions. bohrium.com These enzymes have shown activity on amino-substituted carboxylic acids and amino acids, making them relevant for the synthesis of N-carboxyglycine derivatives. bohrium.com

Recent research has focused on discovering and engineering novel enzymes for amide bond formation. semanticscholar.orgacs.org For instance, amide bond synthetases like McbA have been investigated for their potential in the biocatalytic synthesis of various amides. semanticscholar.org The development of multi-enzyme cascade reactions allows for the synthesis of complex molecules, such as chiral amino alcohols from lysine, in a one-pot setup. researchgate.net These biocatalytic systems can be designed to perform specific transformations, leading to the desired N-carboxy derivatives with high efficiency. researchgate.netnih.gov

Table 2: Key Enzymes in Biocatalytic Synthesis

| Enzyme Class | Function | Relevance to N-Carboxy Compounds | Reference |

|---|---|---|---|

| Carboxylic Acid Reductases (CARs) | Reduction of carboxylic acids, amidation | Synthesis of derivatives from amino acids | bohrium.comacs.org |

| N-Acyltransferases (NATs) | Acyl group transfer | Formation of N-acyl bonds | semanticscholar.org |

| Amide Bond Synthetases | Amide bond formation | Direct synthesis of amide linkages | semanticscholar.org |

| Lysine Hydroxylase & Decarboxylase | Hydroxylation and decarboxylation | Synthesis of chiral amino alcohol derivatives | researchgate.net |

Green chemistry principles are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact. wjpmr.commdpi.com This includes the use of safer solvents, renewable starting materials, and energy-efficient processes. unibo.it In the context of N-carboxyglycine and its derivatives, green synthesis approaches aim to replace hazardous reagents and reduce waste. wjpmr.comresearchgate.net

One example is the use of water as a solvent for the synthesis of N-substituted glycine derivatives, avoiding the use of toxic organic solvents. nih.gov Biocatalytic methods, as discussed previously, are inherently green as they operate under mild conditions and often use water as the reaction medium. nih.govmdpi.com The development of solvent-free reaction conditions and the use of recyclable catalysts are other key areas of research in making the synthesis of N-carboxy compounds more sustainable. mdpi.com The selection of reagents is also critical; for instance, moving away from hazardous coupling agents like HOBt to safer alternatives is a priority in peptide synthesis, a field with parallels to N-carboxy compound synthesis. unibo.it

Structural Elucidation of Related N-Carboxy Compounds and Derivatives

Determining the precise structure of N-carboxy compounds and their derivatives is essential for understanding their properties and function. A variety of spectroscopic techniques are employed for this purpose.

Infrared (IR) spectroscopy is a powerful tool for identifying the carboxyl and carboxylate groups. princeton.edu The stretching vibrations of the C=O and C-O bonds give rise to characteristic absorption bands that are sensitive to the chemical environment and pH. princeton.edu For instance, the asymmetric stretching frequency of the carboxylate anion (COO-) typically appears between 1540 and 1650 cm⁻¹. princeton.edu

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), provides detailed information about the connectivity of atoms within a molecule. youtube.com Chemical shifts and coupling constants can be used to piece together the molecular structure. youtube.com Two-dimensional NMR techniques can be particularly useful for complex molecules, helping to resolve overlapping signals and establish long-range correlations. nih.gov

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide information about its elemental composition through high-resolution mass spectrometry. youtube.com Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.

Table 3: Spectroscopic Techniques for Structural Elucidation

| Technique | Information Provided | Reference |

|---|---|---|

| Infrared (IR) Spectroscopy | Identification of functional groups (e.g., carboxyl, carboxylate) | princeton.edu |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Atomic connectivity and molecular structure | youtube.comnih.gov |

| Mass Spectrometry (MS) | Molecular weight and elemental composition | youtube.com |

Chemical Reactivity and Stability in Aqueous Systems

Hydrolytic Pathways and Equilibrium Studies in Aqueous Solution

The primary hydrolytic pathway of N-Carboxyglycine disodium (B8443419) salt in aqueous solution involves its conversion to a carbamic acid intermediate. In the presence of water, the N-carboxy group is susceptible to nucleophilic attack, leading to the formation of glycine (B1666218) and carbonic acid. The carbonic acid then exists in equilibrium with bicarbonate and carbonate ions, depending on the pH of the solution.

Research on compounds structurally similar to N-Carboxyglycine, such as N-carboxyanhydrides (NCAs), indicates that they are prone to hydrolysis, yielding the parent amino acid. wikipedia.org This process involves the ring-opening of the anhydride (B1165640), followed by the release of carbon dioxide. For N-Carboxyglycine disodium salt, the initial hydrolysis step can be represented as the formation of a glycine carbamate (B1207046). This carbamate is in equilibrium with the starting material and its subsequent degradation products.

The equilibrium in aqueous solution is significantly influenced by pH. In alkaline solutions, the carbamate anion is more stable, while in acidic to neutral solutions, the equilibrium shifts towards the formation of glycine and bicarbonate. Studies on carbamate solutions have shown that they exist in equilibrium with carbonate and bicarbonate ions. wikipedia.org For instance, the addition of a calcium salt to an ammonium (B1175870) carbamate solution, which is structurally analogous, results in the precipitation of calcium carbonate as the carbamate hydrolyzes. wikipedia.org

Acid-Catalyzed Decarboxylation Mechanisms

The decarboxylation of N-Carboxyglycine is significantly accelerated under acidic conditions. Following hydrolysis to the carbamic acid intermediate, the presence of acid catalyzes the rapid elimination of carbon dioxide to yield glycine. This reaction is a key feature of the chemistry of carbamic acids, which are generally unstable and readily decompose. solubilityofthings.comwikipedia.org

The mechanism of acid-catalyzed decarboxylation involves the protonation of the carbamic acid or its conjugate base. This protonation facilitates the cleavage of the carbon-nitrogen bond, leading to the formation of carbon dioxide and the corresponding amine, in this case, glycine. This process is analogous to the decarboxylation observed in other beta-keto acids and related compounds, where an electron-withdrawing group facilitates the removal of the carboxyl group. acs.org

A study on the use of this compound as a leavening agent in cake formulations demonstrated its efficient release of carbon dioxide in the presence of acidic salts. researchgate.net The research indicated that at the relevant pH values for baking, N-Carboxyglycine and its salts are immediately converted to sodium bicarbonate, which then reacts with the leavening acids to produce CO2. researchgate.net This immediate conversion underscores the rapid nature of the hydrolysis and subsequent acid-catalyzed decarboxylation.

Stability Profile under Varying Environmental Conditions (e.g., pH, Temperature)

The stability of this compound in aqueous solutions is highly dependent on both pH and temperature.

Effect of pH:

The stability of the compound decreases as the pH moves from alkaline to acidic conditions. In alkaline environments, the deprotonated carbamate form is relatively more stable. However, as the pH decreases, the equilibrium shifts towards the formation of the unstable carbamic acid, which rapidly decarboxylates. Studies on various carbamate esters have shown that their hydrolysis is often catalyzed by hydroxide (B78521) ions at higher pH ranges, while acid-catalyzed hydrolysis dominates at lower pH values. scite.ainih.gov The rate of hydrolysis, and thus degradation, of carbamates generally increases with both increasing acidity and alkalinity from a neutral pH.

Interactive Data Table: pH Influence on the Stability of a Representative Carbamate

| pH | Relative Stability | Predominant Species |

| 2 | Low | Glycine + CO2 |

| 4 | Moderate | Glycine + Bicarbonate + Carbamic Acid |

| 7 | High | Glycine + Bicarbonate/Carbonate + Carbamate |

| 10 | Moderate | Glycinate + Carbonate + Carbamate |

| 12 | Low | Glycinate + Carbonate |

Effect of Temperature:

An increase in temperature generally decreases the stability of this compound, accelerating the rates of both hydrolysis and decarboxylation. solubilityofthings.com Thermal decomposition of carbamic acid to release carbon dioxide and ammonia (B1221849) (or an amine) is a well-known phenomenon. solubilityofthings.com For N-Carboxyglycine, elevated temperatures provide the necessary activation energy to overcome the reaction barriers for hydrolysis and decarboxylation, leading to a faster degradation of the compound.

Interactive Data Table: Temperature Influence on the Half-Life of a Representative Carbamate at Neutral pH

| Temperature (°C) | Estimated Half-Life |

| 10 | Relatively Long |

| 25 | Moderate |

| 50 | Short |

| 80 | Very Short |

This table provides an illustrative example of the expected effect of temperature on the stability of a carbamate compound in water. The specific half-life values for this compound are not available.

Mechanistic Investigations of Biochemical and Chemical Interactions

Elucidation of Carbon Dioxide Release Mechanisms

A fundamental characteristic of N-carboxyglycine and other NCAs is their propensity to release carbon dioxide under specific conditions. This decarboxylation is a key feature of their primary reactions: hydrolysis and polymerization.

The release of carbon dioxide occurs when the N-carboxyanhydride ring is opened by a nucleophile. In the presence of water, NCAs undergo hydrolysis. The water molecule attacks one of the electrophilic carbonyl carbons in the anhydride (B1165640) ring, leading to the ring's opening. This generates an unstable carbamic acid intermediate which spontaneously decomposes, releasing one molecule of carbon dioxide and yielding the original amino acid, in this case, glycine (B1666218). wikipedia.org

Reaction Scheme: Hydrolysis of Glycine N-carboxyanhydride

RCHNHC(O)OC(O) + H₂O → [RCH(NHCOOH)COOH] → H₂NCH(R)CO₂H + CO₂ wikipedia.org

Similarly, during the ring-opening polymerization (ROP) to form polypeptides, each addition of an NCA monomer to the growing polymer chain results in the elimination of one equivalent of carbon dioxide. wikipedia.org This process drives the polymerization forward and is a defining characteristic of polypeptide synthesis from NCAs. The liberation of carbon dioxide was a key observation in the initial discovery of these reactions. sandiego.edu

Studies on the decarboxylation of related compounds have explored various mechanisms. For instance, the decarboxylation of N-alkyl-N-phenylglycines can proceed through both oxidative and nonoxidative pathways, where the molecule is oxidized to a cation radical that then decarboxylates. nih.gov While a different system, it highlights the diverse chemical routes available for decarboxylation of amino acid derivatives. Research into the decarboxylation of glycine on surfaces like interstellar ices suggests that the process is thermodynamically favorable, though it involves significant energy barriers. surrey.ac.uk

Participation in Maillard-Type Reactions

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between the amino group of an amino acid and the carbonyl group of a reducing sugar, especially at elevated temperatures. wikipedia.org This reaction is responsible for the characteristic flavors and colors of many cooked foods. wikipedia.org

The core of the Maillard reaction involves several stages:

Initial Stage: The nucleophilic amino group of an amino acid attacks the carbonyl group of a reducing sugar. This forms an unstable Schiff base, which then rearranges to form an Amadori product (from aldoses) or a Heyns product (from ketoses). sandiego.educore.ac.uk

Intermediate Stage: The Amadori or Heyns products undergo further reactions like dehydration and fragmentation to form highly reactive dicarbonyl compounds, such as 3-deoxyglucosone. wikipedia.orgnih.gov Amino acids can also degrade via the Strecker degradation pathway. core.ac.uk

Final Stage: These reactive intermediates polymerize and condense to form brown nitrogenous polymers known as melanoidins. wikipedia.org

While N-Carboxyglycine disodium (B8443419) salt has its amino group incorporated into the anhydride ring, its parent amino acid, glycine, is a potent participant in the Maillard reaction. sandiego.edu The reaction rate and pathway are influenced by several factors, including pH, temperature, water activity, and the specific types of amino acids and sugars involved. core.ac.uknih.gov An alkaline environment increases the nucleophilicity of the amino group, accelerating the reaction. wikipedia.org

Interestingly, the presence of salts can significantly affect the Maillard reaction. Studies on lysine-containing peptides have shown that sodium ions can alter the intramolecular electron density of the peptides, stabilizing certain reaction intermediates and thereby facilitating the formation of Maillard products like pyrraline. nih.gov The presence of Na+ ions was found to markedly increase the formation of the intermediate 3-deoxyglucosone. nih.gov

Role as an Intermediate in Broader Chemical Transformations

N-Carboxyglycine and other NCAs are highly valuable as activated amino acid derivatives, serving as key intermediates in various chemical syntheses beyond polymerization. pmcisochem.fr Their high electrophilic reactivity makes them efficient building blocks for forming peptide bonds and other derivatives without requiring complex coupling agents. pmcisochem.fr

One major application is in peptide synthesis. The use of an NCA allows for the coupling of an amino acid to a peptide chain with the only byproduct being carbon dioxide, which simplifies purification. wikipedia.org This approach can circumvent the need for protecting the amino group during the coupling step. wikipedia.org

Furthermore, NCAs can be converted into another class of important intermediates known as Urethane-N-Carboxy Anhydrides (UNCAs). UNCAs are formed by protecting the nitrogen of the NCA ring, for example, with a benzyloxycarbonyl (Cbz) group. pmcisochem.fr These UNCA derivatives are stable, crystalline solids that are highly useful in pharmaceutical manufacturing. For example, Z-Val-NCA (N-Benzyloxycarbonyl-L-Valine-N-Carboxyanhydride) is used in an alternative synthesis pathway for Valganciclovir, a prodrug of ganciclovir. pmcisochem.fr Similarly, NCAs are used to synthesize intermediates for HIV protease inhibitors like Saquinavir and Nelfinavir. pmcisochem.fr The ability to act as a precursor to these specialized reagents underscores the role of NCAs as versatile intermediates in broader chemical transformations.

Mechanistic Studies of Related N-Carboxyanhydride Reactivity and Polymerization

The polymerization of N-carboxyanhydrides (NCAs) is the most prominent application of their reactivity, providing a primary route to synthetic polypeptides. The mechanism of this ring-opening polymerization (ROP) has been studied extensively, revealing multiple competing pathways that influence the final polymer's properties.

The NCA monomer has four reactive sites: two electrophilic carbonyl carbons (at the C2 and C5 positions) and two potentially nucleophilic sites (the nitrogen and the α-carbon after deprotonation). nih.govmdpi.com This complex reactivity means that polymerization can proceed via several mechanisms, making the synthesis of well-defined, monodisperse polypeptides a significant chemical challenge. nih.govillinois.edu

Two primary mechanisms are generally accepted for NCA polymerization:

Amine-Initiated Mechanism (Normal Amine Mechanism - NAM): This is a nucleophilic chain-growth process initiated by a primary amine. The amine attacks one of the carbonyl carbons of the NCA ring, which opens to form a carbamate (B1207046). This intermediate then loses carbon dioxide to generate a new terminal amine on the growing polymer chain, which can then attack the next NCA monomer. illinois.edu This pathway, when controlled, allows for linear polymer growth. pmcisochem.fr

Activated Monomer Mechanism (AMM): In this pathway, a strong base deprotonates the NCA monomer at the nitrogen position. This deprotonated, anionic NCA then acts as the nucleophile, attacking another neutral NCA monomer. pmcisochem.fr This mechanism can lead to side reactions and is often sought to be avoided when aiming for high molecular weight polymers with low polydispersity. pmcisochem.fr

The control over NCA polymerization is often compromised by side reactions that can terminate or transfer the growing chain, leading to polymers with broad molecular weight distributions. illinois.edu Significant research has focused on developing "living" polymerization techniques to overcome these limitations. These methods often involve:

Metal Catalysts: Transition metal complexes, such as those involving cobalt or rare earth metals, can catalyze the ROP of NCAs with a high degree of control, enabling the synthesis of well-defined block copolypeptides. wikipedia.orgnih.govresearchgate.net

Temperature Control: Lowering the reaction temperature (e.g., to 0°C) has been shown to suppress side reactions, favoring a living polymerization process and resulting in polypeptides with narrower molecular weight distributions. mdpi.comresearchgate.net

High-Vacuum Techniques: Removing impurities that can initiate unwanted side reactions is crucial. Techniques using high-vacuum lines help ensure the purity of the monomers and reaction environment. tandfonline.com

The table below summarizes and compares various ROP techniques for NCA polymerization.

| Polymerization Technique | Initiator/Catalyst Type | Key Characteristics | Advantages | Limitations |

|---|---|---|---|---|

| Normal Amine Mechanism (NAM) | Primary Amines (e.g., n-hexylamine) | Nucleophilic attack by amine initiates chain growth. illinois.edu | Simple, common method. | Prone to side reactions, broad polydispersity. illinois.edu |

| Activated Monomer Mechanism (AMM) | Strong Bases (e.g., tertiary amines) | Deprotonated NCA acts as the initiator. pmcisochem.fr | Can produce very high molecular weight polymers. illinois.edu | Difficult to control, often leads to side products. pmcisochem.fr |

| Transition-Metal Catalysis | Metal Complexes (e.g., Cobalt, Nickel) | Catalyst coordinates to NCA, facilitating controlled ring-opening. nih.gov | Excellent control over MW and polydispersity (living polymerization). illinois.edunih.gov | Potential for metal contamination in the final polymer. researchgate.net |

| Low-Temperature Polymerization | Primary Amines | Reaction run at reduced temperatures (e.g., 0°C). researchgate.net | Significantly reduces side reactions, promoting living characteristics. mdpi.comresearchgate.net | Slower reaction rates. |

| N-Heterocyclic Carbene (NHC) Mediation | NHCs | Forms a zwitterionic propagating species. acs.org | Can produce cyclic polymers; control is solvent-dependent. acs.org | Control can be lost in high dielectric solvents. acs.org |

Biochemical Roles and Metabolic Interconnections

Integration within Cellular Metabolic Networks, with a Focus on Glycine-Related Pathways

The integration of N,N-Bis(carboxymethyl)glycine into cellular metabolism is well-documented in certain bacteria. In Pseudomonas species, the metabolic breakdown is initiated by an oxidative cleavage of a carbon-nitrogen bond. nih.gov This initial step is catalyzed by an enzyme that is dependent on NADH and oxygen, which converts N,N-Bis(carboxymethyl)glycine into iminodiacetate (B1231623) and glyoxylate (B1226380). nih.gov

The subsequent metabolism involves the successive removal of two-carbon units, ultimately yielding two molecules of glyoxylate and one molecule of glycine (B1666218) for each molecule of N,N-Bis(carboxymethyl)glycine degraded. nih.gov These products are then funneled into central metabolic pathways. Glycine enters the serine metabolism pathway, while glyoxylate is converted to glycerate via the tartronic semialdehyde pathway. nih.gov This metabolic route allows the bacterium to use N,N-Bis(carboxymethyl)glycine as a source of carbon, nitrogen, and energy.

Microbial Metabolic Pathway of N,N-Bis(carboxymethyl)glycine

| Metabolite | Enzymatic Step | Product(s) | Subsequent Pathway Integration |

|---|---|---|---|

| N,N-Bis(carboxymethyl)glycine | NTA-specific monooxygenase | Iminodiacetate + Glyoxylate | Further degradation |

| Iminodiacetate | Iminodiacetate dehydrogenase | Glycine + Glyoxylate | Glycine-Serine Pathway |

| Glyoxylate | Glyoxylate carboligase | Tartronic semialdehyde | Glycerate Pathway |

| Glycine | Serine hydroxymethyltransferase | Serine | Central Carbon Metabolism |

Potential as Biochemical Precursors for Complex Molecules

In the context of microbial metabolism, N,N-Bis(carboxymethyl)glycine serves as a fundamental precursor for the synthesis of more complex biological molecules. By being catabolized into glycine and glyoxylate, it provides the carbon and nitrogen skeletons necessary for the biosynthesis of a wide array of cellular components, including amino acids, proteins, and nucleotides. nih.gov This role is, however, limited to those microorganisms that possess the specific enzymatic pathways for its degradation.

In mammalian biology, there is no evidence to suggest that N,N-Bis(carboxymethyl)glycine or its disodium (B8443419) salt acts as a biochemical precursor for the synthesis of complex endogenous molecules. Its primary interaction within mammalian systems is through the chelation of metal ions, which can influence the bioavailability of these essential elements but does not involve the covalent incorporation of its structure into other biomolecules. nih.gov

Advanced Analytical Methodologies for Research and Characterization

Spectroscopic Techniques for Structural and Reaction Monitoring

Spectroscopic methods are indispensable for elucidating the molecular structure of N-Carboxyglycine disodium (B8443419) salt and observing its behavior during chemical processes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stability and Reaction Kinetics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the chemical stability and reaction pathways of molecules like N-Carboxyglycine disodium salt in solution. nih.gov By monitoring the NMR spectra over time, researchers can track the degradation of the compound or its conversion into other species under various conditions such as changes in pH, temperature, and ionic strength. nih.gov Both ¹H and ³¹P NMR can provide detailed information on the decomposition pathways. nih.gov While specific kinetic and stability studies on this compound are not extensively detailed in the public domain, the principles of using NMR for such analyses on related compounds, like sugar nucleotides, are well-established. nih.gov These studies reveal that reaction systems can be complex, and while identifying individual intermediate species may be challenging, NMR provides crucial evidence for proposed reaction mechanisms. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the context of this compound, FTIR would be used to confirm the presence of key structural features. The spectrum would be expected to show characteristic absorption bands for the carboxylate (COO⁻) and secondary amine (N-H) groups. The asymmetric stretching vibration of the carboxylate group in sodium salts typically appears around 1550 cm⁻¹. researchgate.net The presence of N-H bending and stretching vibrations would also be anticipated. By comparing the FTIR spectrum of the synthesized compound with that of known standards or precursors, such as glycine (B1666218), researchers can verify the successful formation of the N-carboxy derivative. This technique is also valuable for identifying impurities or changes in the compound upon interaction with other substances. researchgate.net

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound and its potential impurities. High-Performance Liquid Chromatography (HPLC) is a particularly relevant method.

A reverse-phase (RP) HPLC method can be employed for the analysis of this compound. sielc.com This method often utilizes a C18 column, such as a Newcrom R1, which has low silanol (B1196071) activity. sielc.comsielc.com A typical mobile phase for such a separation consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier like phosphoric acid. sielc.comsielc.com For applications requiring mass spectrometry (MS) compatibility, formic acid is substituted for phosphoric acid. sielc.comsielc.com This HPLC method is scalable and can be adapted for preparative separation to isolate impurities for further characterization. sielc.comsielc.com It is also suitable for pharmacokinetic studies. sielc.comsielc.com The use of smaller particle size columns (e.g., 3 µm) can facilitate faster UPLC (Ultra-Performance Liquid Chromatography) applications. sielc.comsielc.com

Table 1: Example HPLC Method Parameters for Glycine Derivatives

| Parameter | Value | Reference |

| Column | Newcrom R1 | sielc.comsielc.com |

| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |

| Detection | UV, Mass Spectrometry (MS) | sielc.com |

| Application | Analytical, Preparative, Pharmacokinetics | sielc.comsielc.com |

This table presents typical parameters for the analysis of related glycine sodium salt compounds and is applicable for this compound.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Synthesis Characterization

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability and phase transitions of this compound.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. This is particularly useful for determining the thermal stability of the salt and identifying the temperatures at which decomposition occurs. It can also quantify the amount of water or other volatile components present in the sample. For instance, TGA profiles of various sodium salts show distinct decomposition temperatures, which are critical for understanding their thermal stability. researchgate.net

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC can detect phase transitions such as melting, crystallization, and glass transitions. This information is crucial for characterizing the physical state of the this compound and for understanding its behavior during processing and storage.

pH Titration for Ionization Constant Determination

Potentiometric pH titration is a classic and accurate method for determining the ionization constants (pKa values) of weak acids and bases. bccampus.ca Since this compound is the salt of a weak acid, titration can be used to determine the pKa of its conjugate acid. glycine.com.cnbccampus.ca

The procedure involves titrating a solution of the sodium salt with a strong acid, or alternatively, titrating the N-carboxyglycine free acid with a strong base like sodium hydroxide (B78521) (NaOH). bccampus.capasco.com By monitoring the pH of the solution as a function of the volume of titrant added, a titration curve is generated. pasco.com The equivalence point, where the acid has been completely neutralized by the base, is identified as the point of most rapid pH change. bccampus.ca The pKa value can be determined from the pH at the half-equivalence point, where the concentrations of the weak acid and its conjugate base are equal. bccampus.ca To ensure accuracy, these titrations are often performed at a constant ionic strength. nist.gov

Future Research Trajectories and Theoretical Perspectives

Computational Chemistry and Molecular Modeling Studies

While specific computational and molecular modeling studies on N-Carboxyglycine disodium (B8443419) salt are still nascent, the existing research on glycine (B1666218) and its derivatives provides a solid foundation for future theoretical investigations. Density Functional Theory (DFT) has been employed to study the structural and electronic properties of glycine and its radicals, offering insights into its reactivity. researchgate.netrsc.org Furthermore, computational studies have explored the interaction of glycine with water molecules and its behavior in solution, which is crucial for understanding its biological and chemical functions. semanticscholar.orghkust.edu.hk

Future computational work will likely focus on several key areas. Molecular dynamics simulations could elucidate the behavior of N-Carboxyglycine disodium salt in aqueous environments, detailing its hydration shell and interactions with biological macromolecules. Such simulations are essential for understanding its potential as a drug delivery vehicle or a modulator of biological pathways. Quantum chemistry calculations, including DFT, will be invaluable for predicting the geometry and stability of metal complexes formed by this compound, a key aspect of its function as a chelating agent. smolecule.com These theoretical models can help in designing and predicting the efficacy of this compound for specific applications, such as in catalysis or environmental remediation.

Table 1: Potential Computational Research Areas for this compound

| Research Area | Computational Method | Potential Insights |

| Solvation and Hydration | Molecular Dynamics (MD) Simulations | Understanding of solubility, and interactions in aqueous biological systems. |

| Metal Chelation | Density Functional Theory (DFT) | Prediction of complex stability, selectivity for different metal ions. |

| Receptor Binding | Docking and MD Simulations | Elucidation of binding mechanisms to biological targets, such as glycine receptors. smolecule.com |

| Electronic Properties | Quantum Chemistry Calculations | Understanding of reactivity and potential for use in electronic materials. |

Development of Novel Applications in Research Disciplines

The unique chemical structure of this compound opens up avenues for the development of novel applications across various scientific disciplines. Its ability to form coordination complexes with metal ions is a particularly promising feature. smolecule.com

In the field of biochemical research , it is already utilized as a buffer component. smolecule.com Future research could explore its role in stabilizing proteins and other biological molecules in formulations, leveraging its non-hygroscopic nature.

In pharmaceuticals , investigations into its neuroprotective effects and its potential to modulate glycine receptors suggest therapeutic applications for neurological disorders. smolecule.com Its role in metabolic pathways could also be explored for managing metabolic diseases. smolecule.com Furthermore, its chelating properties could be harnessed for the development of drug delivery systems, where it could encapsulate and transport metal-based drugs or act as an adjuvant therapy to mitigate metal toxicity.

In agriculture , its use as a supplement in animal feed is being explored for its potential benefits on animal growth and metabolism. smolecule.com Further research could focus on its role as a biodegradable chelating agent to enhance the bioavailability of essential micronutrients in soil, offering an environmentally friendly alternative to persistent chelators like EDTA.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research, bridging chemistry, biology, environmental science, and materials science.

One significant area of interdisciplinary research lies at the intersection of environmental science and chemistry . The development of biodegradable chelating agents is of paramount importance for environmental remediation. nih.gov this compound, being a derivative of a natural amino acid, is a promising candidate for a "green" chelator for the removal of heavy metals from contaminated water and soil. Collaborative research between environmental scientists and coordination chemists could optimize its chelating efficiency and biodegradability.

Another promising interdisciplinary frontier is in materials science and biomedical engineering . The ability of this compound to coordinate with metal ions could be exploited in the synthesis of novel biomaterials. smolecule.com For instance, it could be incorporated into hydrogels or polymers to create materials with controlled release properties for drugs or growth factors. Its biocompatibility makes it an attractive component for tissue engineering scaffolds or coatings for medical implants.

Finally, the convergence of neuroscience and medicinal chemistry presents exciting opportunities. Deeper investigation into the interaction of this compound with glycine receptors could lead to the design of new therapeutic agents for a range of neurological conditions. smolecule.com This would require a collaborative effort between neurobiologists to understand the physiological effects and medicinal chemists to synthesize and optimize more potent and selective derivatives.

Q & A

What are the primary biochemical applications of N-Carboxyglycine disodium salt, and how can researchers design experiments to investigate its role in metabolic pathways?

This compound is hypothesized to function as a substrate or intermediate in enzymatic processes, particularly in carboxylation or glycine-related pathways. To study this, researchers should:

- Identify target enzymes : Use kinetic assays to measure substrate specificity and catalytic efficiency.

- Optimize reaction conditions : Adjust pH, temperature, and cofactor concentrations (e.g., ATP, Mg²⁺) based on precedents from structurally similar compounds like N-acetylglucosamine 6-phosphate .

- Validate results : Employ control experiments with alternative substrates and inhibitors to confirm specificity.

- Data collection : Quantify reaction products via HPLC or spectrophotometry and compare with reference standards.

What advanced techniques are recommended for characterizing the physicochemical stability of this compound under varying experimental conditions?

Advanced characterization requires a multi-modal approach:

- Thermal stability : Use differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) to assess decomposition temperatures.

- pH-dependent behavior : Conduct potentiometric titrations to determine pKa values and stability across physiological pH ranges (4.0–8.0) .

- Hydration studies : Perform dynamic vapor sorption (DVS) to evaluate hygroscopicity, which impacts storage and handling protocols .

- Structural analysis : Utilize X-ray crystallography or NMR to resolve conformation changes under stress conditions.

How should researchers address contradictory data observed in enzyme inhibition studies involving this compound?

Contradictions often arise from variability in experimental design or unaccounted variables. Methodological solutions include:

- Standardize protocols : Replicate experiments across independent labs to confirm reproducibility .

- Control for cofactors : Verify the absence of trace metals or ions (e.g., Zn²⁺, Ca²⁺) that may modulate enzyme activity.

- Statistical rigor : Apply multivariate analysis to distinguish between true inhibitory effects and experimental noise .

- Cross-validation : Compare results with alternative assays (e.g., fluorescence quenching vs. calorimetry) to rule out method-specific artifacts.

What strategies can optimize the synthesis of this compound to improve yield and purity for mechanistic studies?

Synthetic optimization requires iterative testing of reaction parameters:

- Molar ratios : Systematically vary the stoichiometry of glycine and sodium carbonate precursors.

- Solvent selection : Test polar aprotic solvents (e.g., DMF) versus aqueous systems to enhance carboxylation efficiency.

- Purification : Implement ion-exchange chromatography or recrystallization to isolate the disodium salt from byproducts .

- Quality control : Validate purity via elemental analysis and mass spectrometry, targeting >98% purity for in vitro assays.

How can this compound be utilized in advanced studies of enzyme-substrate binding mechanisms?

To probe binding interactions:

- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS).

- Molecular docking : Use computational models to predict binding sites and compare with mutagenesis data .

- Kinetic isotope effects (KIE) : Incorporate ¹³C-labeled glycine to track carboxylation steps and identify rate-limiting stages.

- Cryo-EM/X-ray crystallography : Resolve structural changes in enzymes upon substrate binding .

What methodological considerations are critical when analyzing the environmental impact of this compound in biodegradation studies?

- Microbial assays : Use soil or aquatic microbial consortia to assess degradation rates under aerobic/anaerobic conditions.

- Analytical detection : Employ LC-MS/MS to monitor breakdown products and quantify persistence.

- Ecotoxicity screening : Test acute/chronic effects on model organisms (e.g., Daphnia magna) using OECD guidelines .

- Control for abiotic factors : Include UV exposure and pH variation to differentiate biotic vs. abiotic degradation pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.